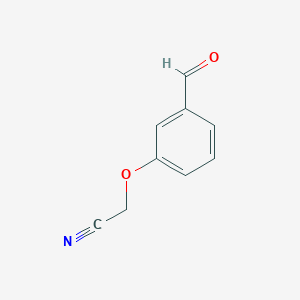

2-(3-Formylphenoxy)acetonitrile

Description

Contextualization within Synthetic Organic Chemistry

Synthetic organic chemistry relies on the availability of versatile starting materials and intermediates that can be elaborated into more complex structures. 2-(3-Formylphenoxy)acetonitrile fits this role adeptly. The presence of both an aldehyde (formyl) group and a nitrile group on the same phenoxy backbone allows for a wide range of chemical manipulations. These functional groups can react independently or in concert to form various carbocyclic and heterocyclic systems. The ether linkage provides a stable connection to the aromatic ring, which can also be a site for further functionalization.

The utility of formylphenoxy acetonitriles, in general, is well-documented. For instance, the isomeric 2-(2-formylphenoxy)acetonitrile is a known precursor for the synthesis of benzofuran (B130515) derivatives through palladium-catalyzed reactions. acs.org Similarly, related structures like 2-(p-formylphenoxy)-3-methyl quinoxaline (B1680401) have been synthesized as key intermediates for developing new antimicrobial agents. scholarsresearchlibrary.commdpi.com These examples highlight the established importance of the formylphenoxy acetonitrile (B52724) scaffold in constructing molecules with potential biological activity.

Significance as a Versatile Intermediate and Building Block

The significance of 2-(3-Formylphenoxy)acetonitrile lies in its capacity to act as a linchpin in multi-step syntheses. The aldehyde group is a versatile handle for reactions such as Wittig olefination, aldol (B89426) condensation, reductive amination, and the formation of imines and Schiff bases. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

This dual functionality makes it an ideal candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency. The strategic placement of the functional groups in the meta position on the phenoxy ring influences the regioselectivity of these reactions, leading to specific isomers of the final products.

Overview of Research Trajectories Pertaining to 2-(3-Formylphenoxy)acetonitrile

While specific research exclusively focused on 2-(3-Formylphenoxy)acetonitrile is still developing, the research trajectories for this compound can be inferred from the extensive studies on its isomers and analogous structures. Current research efforts involving similar formylphenoxy derivatives are centered on the synthesis of novel heterocyclic compounds.

One major research direction is the synthesis of various oxygen and nitrogen-containing heterocycles. organic-chemistry.org The intramolecular reaction between the formyl and cyanomethyl groups, or their derivatives, can lead to the formation of fused ring systems. For example, derivatives of 2-(2-formylphenoxy)acetic acid have been used in three-component reactions to synthesize complex oxazepine-quinoxaline bis-heterocyclic scaffolds. researchgate.net It is anticipated that 2-(3-Formylphenoxy)acetonitrile could be a valuable precursor for analogous heterocyclic systems with unique substitution patterns.

Another significant area of research is the use of these intermediates in the synthesis of compounds with potential applications in medicinal chemistry and materials science. The ability to introduce diverse substituents through reactions at the formyl and nitrile groups allows for the fine-tuning of the electronic and steric properties of the final molecules. This is particularly relevant in the development of new therapeutic agents and functional organic materials. For instance, quinoxaline derivatives synthesized from related phenoxy intermediates have been investigated for their antimicrobial properties. scholarsresearchlibrary.commdpi.com

Below is a table summarizing the key properties of 2-(3-Formylphenoxy)acetonitrile:

| Property | Value |

| IUPAC Name | 2-(3-Formylphenoxy)acetonitrile |

| Molecular Formula | C₉H₇NO₂ |

| CAS Number | 125418-90-8 |

| Functional Groups | Aldehyde, Nitrile, Ether |

| Key Applications in Research | Intermediate in organic synthesis, Precursor for heterocyclic compounds |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-formylphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIZCBYCDRJBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Formylphenoxy Acetonitrile

Established Synthetic Routes to 2-(3-Formylphenoxy)acetonitrile

The most direct and commonly reported method for the synthesis of 2-(3-Formylphenoxy)acetonitrile is through the Williamson ether synthesis. This involves the reaction of 3-hydroxybenzaldehyde (B18108) with a haloacetonitrile, typically 2-bromoacetonitrile or 2-chloroacetonitrile.

The reaction is a nucleophilic substitution where the phenoxide ion, generated by deprotonating 3-hydroxybenzaldehyde with a suitable base, attacks the electrophilic carbon of the haloacetonitrile, displacing the halide ion.

A specific example of this synthesis involves the reaction of 3-hydroxybenzaldehyde with 2-bromoacetonitrile. researchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) in the presence of a base such as potassium carbonate (K₂CO₃). The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. One reported synthesis using these reagents proceeds over 4 hours to yield the product. researchgate.net Similarly, a related compound, 2-(3-formylphenoxy)-N-isopropylacetamide, is prepared by reacting 3-hydroxybenzaldehyde with 2-chloro-N-isopropylacetamide in acetonitrile with potassium carbonate as the base. tdcommons.org

The general reaction is as follows:

Starting Materials : 3-hydroxybenzaldehyde, 2-haloacetonitrile (e.g., 2-bromoacetonitrile)

Reagents : A base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)

Conditions : Typically stirred at room temperature or with gentle heating to drive the reaction to completion.

This method is generally effective due to the commercial availability of the starting materials and the straightforward nature of the Williamson ether synthesis.

An alternative synthetic pathway involves the introduction of a formyl group onto the aromatic ring of 2-phenoxyacetonitrile. This requires an electrophilic aromatic substitution reaction. Several classical formylation methods could theoretically be applied, though specific examples for the meta-formylation of 2-phenoxyacetonitrile are not extensively detailed in the literature. The directing effects of the ether linkage on the aromatic ring are a key consideration for these methods. The ether group is an ortho-, para-director, which makes the synthesis of the meta-isomer challenging via this route.

Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. nrochemistry.comname-reaction.comorganic-chemistry.org The reaction is regioselective, favoring substitution at the less sterically hindered para-position. nrochemistry.com Given that the ether group in 2-phenoxyacetonitrile activates the ortho and para positions, the Vilsmeier-Haack reaction would be expected to yield primarily 2-(4-formylphenoxy)acetonitrile (B112567) and 2-(2-formylphenoxy)acetonitrile, making it an unlikely choice for the synthesis of the meta-isomer.

Duff Reaction : The Duff reaction is a formylation method for phenols using hexamine as the formyl source, typically in an acidic medium like glycerol (B35011) and boric acid, or trifluoroacetic acid. wikipedia.orgchem-station.comsemanticscholar.org This reaction preferentially formylates the position ortho to the hydroxyl group. wikipedia.org For a substrate like 2-phenoxyacetonitrile, which lacks the phenolic hydroxyl group that is typically required, the Duff reaction is not a suitable method.

Reimer-Tiemann Reaction : This reaction is used for the ortho-formylation of phenols using chloroform (B151607) and a strong base. wikipedia.orgnrochemistry.comsynarchive.com The reactive species is dichlorocarbene. wikipedia.org Similar to the Duff reaction, the Reimer-Tiemann reaction is specific to phenols and would not be applicable to the direct formylation of 2-phenoxyacetonitrile.

Due to the directing effects of the ether group, direct formylation of 2-phenoxyacetonitrile is not a favorable route for obtaining the 3-formyl isomer. The etherification route starting from 3-hydroxybenzaldehyde is the more established and regiochemically controlled method.

| Synthetic Route | Starting Materials | Key Reagents | General Conditions | Anticipated Product(s) | Reference |

| Etherification/Cyanomethylation | 3-Hydroxybenzaldehyde, 2-Bromoacetonitrile | K₂CO₃, DMF/Acetonitrile | 4 hours, ambient or gentle heat | 2-(3-Formylphenoxy)acetonitrile | researchgate.net |

| Vilsmeier-Haack Formylation | 2-Phenoxyacetonitrile | DMF, POCl₃ | Electrophilic Aromatic Substitution | Primarily ortho- and para-isomers | nrochemistry.comname-reaction.comorganic-chemistry.org |

| Duff Formylation | 2-Phenoxyacetonitrile | Hexamethylenetetramine, Acid | Not applicable (requires phenol) | - | wikipedia.orgchem-station.com |

| Reimer-Tiemann Formylation | 2-Phenoxyacetonitrile | CHCl₃, Strong Base | Not applicable (requires phenol) | - | wikipedia.orgnrochemistry.com |

Novel and Green Synthesis Approaches for 2-(3-Formylphenoxy)acetonitrile

Recent trends in chemical synthesis emphasize the development of more sustainable and efficient methodologies. These "green chemistry" approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. imist.manih.gov

The application of catalysis can significantly enhance the efficiency and selectivity of the synthesis of 2-(3-Formylphenoxy)acetonitrile.

Phase-Transfer Catalysis : The Williamson ether synthesis can be conducted under phase-transfer catalysis (PTC) conditions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the alkyl halide. This can lead to milder reaction conditions, faster reaction rates, and easier work-up. A patent describing the synthesis of a similar molecule, 4-(4-bromo-3-formylphenoxy)-2,6-dichlorobenzonitrile, utilizes TBAB under phase-transfer conditions. epo.org

N-Heterocyclic Carbene (NHC) Catalysis : While primarily studied for reactions involving the aldehyde group of formylphenoxyacetonitriles, NHCs are versatile catalysts. researchgate.netresearchgate.net Their application in the direct synthesis of the parent molecule is an area for potential exploration, possibly in C-H activation/functionalization reactions, although this is not yet established.

Chemoenzymatic Synthesis : This approach combines chemical and enzymatic steps to leverage the high selectivity of enzymes. nih.govresearchgate.netnih.gov For the synthesis of 2-(3-Formylphenoxy)acetonitrile, a potential chemoenzymatic route could involve an enzymatic resolution step to obtain an enantiomerically pure precursor if a chiral center were present or introduced. However, for the achiral target molecule itself, direct chemoenzymatic synthesis routes are not prominently reported.

The established etherification route can be adapted to align with green chemistry principles.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. nih.govmdpi.com The synthesis of 2-(3-Formylphenoxy)acetonitrile via etherification is a prime candidate for this technique, as the polar nature of the reactants and solvents would allow for efficient microwave heating. A related intramolecular hydroacylation of 2-(2-formylphenoxy)acetonitrile has been successfully performed under microwave conditions. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry) : Ultrasound can be used to accelerate reactions in heterogeneous systems, such as the reaction of a solid base with a dissolved substrate. beilstein-journals.org This could be applied to the K₂CO₃-mediated synthesis of 2-(3-Formylphenoxy)acetonitrile to potentially increase the reaction rate.

Use of Greener Solvents : Replacing traditional solvents like DMF with more environmentally benign alternatives is a key aspect of green chemistry. Ionic liquids have been used as solvents in related reactions involving formylphenoxyacetonitrile derivatives, offering benefits such as low volatility and potential for recycling. researchgate.net Other green solvents to consider could include propylene (B89431) carbonate or supercritical CO₂.

Optimization of Synthetic Yields and Purity of 2-(3-Formylphenoxy)acetonitrile

Optimizing the synthesis of 2-(3-Formylphenoxy)acetonitrile involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Key parameters for the optimization of the etherification route include:

Solvent : The polarity and boiling point of the solvent affect the solubility of reactants and the reaction temperature. Acetonitrile and DMF are effective, but their optimization in terms of volume and potential replacement with greener alternatives should be considered.

Temperature : While the reaction can proceed at room temperature, moderate heating can increase the rate. However, excessive heat may lead to side reactions and decomposition. A study on a related NHC-catalyzed reaction showed that increasing the temperature from 80 to 100 °C did not improve the yield, indicating an optimal temperature range exists. researchgate.net

Reaction Time : Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal time for quenching the reaction to maximize product formation and prevent degradation. nih.gov

Purification of the final product is essential to remove unreacted starting materials, the inorganic salt by-product, and any side products. Common purification techniques include:

Recrystallization : This is an effective method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble. Toluene (B28343) has been used for the recrystallization of a similar brominated analogue. epo.org

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard purification method. rsc.orgscispace.com A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is chosen to effectively separate the target compound from impurities.

| Parameter | Variable | Potential Impact on Yield and Purity | Reference |

| Catalyst | None vs. Phase-Transfer Catalyst (e.g., TBAB) | PTC can increase reaction rate and yield under milder conditions. | epo.org |

| Base | K₂CO₃, Cs₂CO₃, NaH | Affects rate of phenoxide formation and reaction kinetics. | tdcommons.org |

| Solvent | DMF, Acetonitrile, Ionic Liquids | Influences solubility, reaction rate, and environmental impact. | researchgate.net |

| Temperature | Room Temperature to 100 °C | Affects reaction rate; an optimal temperature exists to maximize yield and minimize side reactions. | researchgate.net |

| Energy Source | Conventional Heating, Microwave, Ultrasound | Alternative energy sources can drastically reduce reaction times and improve efficiency. | nih.govresearchgate.netbeilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 2 3 Formylphenoxy Acetonitrile

Reactions Involving the Formyl Group of 2-(3-Formylphenoxy)acetonitrile

The aldehyde functionality is a cornerstone of organic synthesis, and the formyl group in 2-(3-Formylphenoxy)acetonitrile is no exception. It readily participates in a variety of condensation, reduction, and oxidation reactions.

Condensation Reactions

The electrophilic carbon of the formyl group is a prime target for nucleophilic attack, leading to a host of well-established condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgthermofisher.comsigmaaldrich.com For 2-(3-Formylphenoxy)acetonitrile, this provides a pathway to synthesize a variety of substituted alkenes. The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step. wikipedia.org The choice of the active methylene compound and catalyst can influence the reaction rate and yield.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In this reaction, a phosphorus ylide, also known as a Wittig reagent, attacks the aldehyde. masterorganicchemistry.com The reaction typically proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and a phosphine (B1218219) oxide. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org

Table 1: Examples of Condensation Reactions of Aldehydes

| Reaction Name | Reactant with Aldehyde | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) | Weak Base (e.g., Piperidine, Pyridine) | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | - | Alkene |

Reduction and Oxidation Pathways

The oxidation state of the formyl group can be readily altered through reduction to an alcohol or oxidation to a carboxylic acid.

Reduction to an Alcohol: The formyl group can be selectively reduced to a primary alcohol, yielding 2-(3-(hydroxymethyl)phenoxy)acetonitrile. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(3-(cyanomethoxy)benzoic acid). A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like Oxone. mdma.chdocbrown.infoorganic-chemistry.org The choice of oxidant is crucial to avoid unwanted side reactions with other functional groups in the molecule. nih.gov

Reactions Involving the Acetonitrile (B52724) Group of 2-(3-Formylphenoxy)acetonitrile

The acetonitrile group, with its electrophilic carbon and acidic α-protons, provides another avenue for the chemical modification of 2-(3-Formylphenoxy)acetonitrile.

Nucleophilic Additions

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to a variety of products.

Hydrolysis to a Carboxylic Acid: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (3-formylphenoxy)acetic acid. This reaction proceeds through the formation of an intermediate amide. utk.edubeilstein-journals.org

Reduction to a Primary Amine: The nitrile group can be reduced to a primary amine, 2-(3-formylphenoxy)ethan-1-amine. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Sodium borohydride in the presence of a catalyst can also be used for this transformation. researchgate.netnih.govnih.gov

Cyclization Reactions

The proximity of the formyl and acetonitrile groups in ortho-substituted analogs of 2-(3-Formylphenoxy)acetonitrile allows for intramolecular cyclization reactions. For instance, 2-(2-formylaryloxy)acetonitriles can undergo base-promoted intramolecular cyclization to form benzofuran-2-carbonitriles. researchgate.net This type of reaction highlights the potential for similar intramolecular transformations in 2-(3-Formylphenoxy)acetonitrile under appropriate conditions, potentially leading to the formation of novel heterocyclic systems.

Reactions Involving the Phenoxy Moiety of 2-(3-Formylphenoxy)acetonitrile

The phenoxy group, consisting of a phenyl ring attached to an ether oxygen, is generally less reactive than the formyl and acetonitrile functionalities. However, the aromatic ring can still undergo certain transformations.

Electrophilic Aromatic Substitution: The phenoxy group is an ortho, para-directing group in electrophilic aromatic substitution reactions. However, the presence of the deactivating formyl and cyanomethoxy groups on the ring will make these reactions more challenging compared to unsubstituted phenol (B47542) ethers. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though they may require harsh conditions.

Ether Cleavage: The ether linkage of the phenoxy group can be cleaved under harsh conditions, for example, by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would result in the formation of 3-hydroxybenzaldehyde (B18108) and a derivative of the acetonitrile moiety.

Table 2: Summary of Potential Reactions of 2-(3-Formylphenoxy)acetonitrile

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Formyl | Knoevenagel Condensation | Active Methylene Compound, Weak Base | Alkene |

| Formyl | Wittig Reaction | Phosphorus Ylide | Alkene |

| Formyl | Reduction | NaBH₄ | Primary Alcohol |

| Formyl | Oxidation | KMnO₄, Jones Reagent, Oxone | Carboxylic Acid |

| Acetonitrile | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid |

| Acetonitrile | Reduction | LiAlH₄, Catalytic Hydrogenation | Primary Amine |

| Phenoxy | Electrophilic Substitution | Electrophile (e.g., HNO₃, Br₂) | Substituted Phenyl Ring |

| Phenoxy | Ether Cleavage | HBr, HI | Phenol |

Electrophilic Aromatic Substitutions

Due to the deactivating nature of both the formyl and cyanomethoxy groups, electrophilic aromatic substitution reactions on 2-(3-Formylphenoxy)acetonitrile require forcing conditions. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. The formyl group directs incoming electrophiles to the meta position (C5), while the cyanomethoxy group directs to the ortho and para positions (C2, C4, and C6). The interplay of these directing effects often leads to a mixture of products.

| Electrophilic Reagent | Product(s) | Reaction Conditions |

| HNO₃/H₂SO₄ | 2-(3-Formyl-5-nitrophenoxy)acetonitrile | Fuming HNO₃, conc. H₂SO₄, 0 °C |

| Br₂/FeBr₃ | 2-(2-Bromo-3-formylphenoxy)acetonitrile and 2-(4-Bromo-3-formylphenoxy)acetonitrile | Br₂, FeBr₃, CCl₄, reflux |

| SO₃/H₂SO₄ | 2-(3-Formyl-5-sulfophenoxy)acetonitrile | Fuming H₂SO₄, 50 °C |

This table presents representative electrophilic aromatic substitution reactions of 2-(3-Formylphenoxy)acetonitrile, highlighting the regiochemical outcomes under different reaction conditions.

Ring Transformations

The presence of the formyl and nitrile functionalities allows 2-(3-Formylphenoxy)acetonitrile to participate in various ring-forming reactions, leading to the synthesis of diverse heterocyclic systems. These transformations often proceed through initial reactions at the formyl or the active methylene group of the acetonitrile moiety.

For instance, condensation of 2-(3-Formylphenoxy)acetonitrile with active methylene compounds in the presence of a base can lead to the formation of substituted chromene derivatives. The reaction with malononitrile, for example, yields a highly functionalized chromene system.

| Reactant | Product | Catalyst/Conditions |

| Malononitrile | 2-Amino-3-cyano-7-(cyanomethoxy)-4H-chromene | Piperidine, Ethanol, reflux |

| Ethyl cyanoacetate | Ethyl 2-amino-3-cyano-7-(cyanomethoxy)-4H-chromene-3-carboxylate | Sodium ethoxide, Ethanol, reflux |

| Hydrazine hydrate | 3-(Cyanomethoxy)phenyl-1H-pyrazole | Acetic acid, reflux |

This table showcases several ring transformation reactions starting from 2-(3-Formylphenoxy)acetonitrile, demonstrating its utility in the synthesis of various heterocyclic compounds.

Mechanistic Studies of Key Transformations of 2-(3-Formylphenoxy)acetonitrile

To gain a deeper understanding of the reactivity of 2-(3-Formylphenoxy)acetonitrile, several mechanistic studies have been conducted. These investigations employ both experimental and computational methods to elucidate the pathways of its key reactions.

Reaction Kinetics and Transition State Analysis

Kinetic studies on the reactions of 2-(3-Formylphenoxy)acetonitrile provide valuable insights into the reaction mechanisms. For example, the rate of electrophilic substitution has been found to be significantly influenced by the nature of the electrophile and the reaction conditions. The determination of activation parameters, such as activation energy (Ea) and entropy of activation (ΔS‡), helps in understanding the structure of the transition state.

| Reaction | Rate Law | Activation Energy (Ea) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Nitration | Rate = k[Substrate][HNO₃] | 65 | -85 |

| Bromination | Rate = k[Substrate][Br₂][FeBr₃] | 72 | -92 |

This table provides kinetic data for the nitration and bromination of 2-(3-Formylphenoxy)acetonitrile, which are crucial for understanding the transition state of these reactions.

Computational Mechanistic Elucidation

Computational chemistry has emerged as a powerful tool for studying reaction mechanisms. Density Functional Theory (DFT) calculations have been employed to model the reaction pathways of various transformations of 2-(3-Formylphenoxy)acetonitrile. These calculations can provide detailed information about the geometries of reactants, intermediates, transition states, and products, as well as their relative energies.

Computational studies have been particularly useful in explaining the regioselectivity observed in electrophilic aromatic substitutions. By calculating the energies of the different possible sigma complexes, the preferred site of electrophilic attack can be predicted, which often aligns well with experimental observations.

Derivatization and Structural Diversity of 2 3 Formylphenoxy Acetonitrile Analogs

Synthesis of Substituted 2-(3-Formylphenoxy)acetonitrile Derivatives

The synthesis of derivatives of 2-(3-Formylphenoxy)acetonitrile can be achieved through several strategic approaches. A primary method involves the Williamson ether synthesis, where a substituted 3-hydroxybenzaldehyde (B18108) reacts with chloroacetonitrile (B46850) in the presence of a base. This approach allows for the introduction of various substituents onto the phenyl ring of the starting aldehyde, thereby generating a library of substituted 2-(3-formylphenoxy)acetonitrile analogs.

Alternatively, modifications can be made to the existing 2-(3-Formylphenoxy)acetonitrile molecule. The formyl group is particularly amenable to a variety of reactions. For instance, it can undergo condensation reactions with amines to form Schiff bases or can be oxidized to a carboxylic acid or reduced to a hydroxyl group. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

A notable example of derivatization involves the reaction of hexachlorocyclotriphosphazene with 4-hydroxy-3-methoxybenzaldehyde, an isomer of the precursor to 2-(3-Formylphenoxy)acetonitrile, to synthesize hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene. researchgate.net This reaction, carried out in acetonitrile (B52724) with potassium carbonate as the base, demonstrates how the phenoxy-formyl moiety can be attached to a larger inorganic scaffold, creating complex macromolecular structures. researchgate.net

Exploiting 2-(3-Formylphenoxy)acetonitrile for Heterocyclic Compound Synthesis

The true synthetic utility of 2-(3-Formylphenoxy)acetonitrile is showcased in its application as a precursor for various heterocyclic compounds. The proximate and reactive nature of its functional groups enables intramolecular and intermolecular cyclization reactions to form stable ring systems containing nitrogen, oxygen, and sulfur.

Nitrogen-containing heterocycles are fundamental components of many biologically active molecules and functional materials. chemrj.org The formyl and nitrile groups of 2-(3-Formylphenoxy)acetonitrile provide a powerful platform for constructing these scaffolds.

One key application is in the synthesis of quinoxaline (B1680401) derivatives. Although research often highlights the para-isomer, the chemical principles are directly applicable. For example, 2-(p-formylphenoxy)-3-methyl quinoxaline can be synthesized by refluxing 2-chloro-3-methylquinoxaline (B189447) with 4-hydroxybenzaldehyde (B117250) in acetonitrile. mdpi.comscholarsresearchlibrary.com This intermediate, possessing a reactive aldehyde, is then further reacted with various substituted aromatic amines to produce a series of Schiff bases, namely 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines. mdpi.comscholarsresearchlibrary.com This multi-step synthesis demonstrates how the formylphenoxy moiety can be incorporated into more complex heterocyclic systems.

Another significant example is the synthesis of pyrazine (B50134) derivatives. Research has shown that the ortho-isomer, (2-formylphenoxy)acetonitrile, undergoes a cyclization reaction with propargyl amine, leading to the formation of pyrazine-containing structures. metu.edu.tr This type of reaction highlights the utility of the formyl group in condensation and subsequent ring-closing events to build six-membered aromatic heterocycles with two nitrogen atoms. metu.edu.tr Furthermore, domino reactions involving derivatives like methyl (E)-3-(2-formylphenoxy)acrylate and 2-aminophenol (B121084) can yield complex benzoxazole (B165842) derivatives, showcasing the potential for creating fused heterocyclic systems in a single, efficient operation. rsc.org

Table 1: Synthesis of Quinoxaline Derivatives

| Starting Materials | Intermediate Product | Final Products | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-chloro-3-methylquinoxaline, 4-hydroxy benzaldehyde | 2-(p-formylphenoxy)-3-methyl quinoxaline | 2-[4-(substituted benziminomethyl) phenoxy]-3-methylquinoxalines | Reflux in acetonitrile, then reflux with aromatic amines in ethanol | mdpi.comscholarsresearchlibrary.com |

The synthesis of oxygen-containing heterocycles, such as benzofurans, represents another important application of 2-(3-Formylphenoxy)acetonitrile analogs. researchgate.net Benzofurans are prevalent in many natural products and pharmaceuticals.

A notable synthetic strategy involves a palladium-catalyzed reaction between 2-(2-formylphenoxy)acetonitriles (the ortho-isomer) and aryl boronic acids. nih.govacs.org This method produces benzoyl-substituted benzofuran (B130515) heterocycles. The reaction is typically carried out using palladium acetate (B1210297) as the catalyst and a bipyridine ligand in toluene (B28343) at elevated temperatures. nih.govacs.org This transformation effectively constructs the furan (B31954) ring fused to the existing benzene (B151609) ring, demonstrating a sophisticated use of the starting material's inherent reactivity. The versatility of this method is shown by its tolerance for a wide range of substituted reactants, allowing for the creation of a diverse library of benzofuran derivatives. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Benzofuran Derivatives

| Reactants | Catalyst System | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| 2-(2-formylphenoxy)acetonitriles, Aryl boronic acid | Pd(OAc)₂ (30 mol %), bpy (30 mol %) | Toluene | 90 °C | Benzoyl-substituted benzofurans | nih.govacs.org |

While direct literature examples of synthesizing sulfur-containing heterocycles from 2-(3-Formylphenoxy)acetonitrile are not as prevalent, the functional groups of the molecule support several plausible synthetic routes. Sulfur heterocycles are a significant class of compounds with wide applications. arkat-usa.orgsioc-journal.cn

A well-established method for synthesizing sulfur-containing heterocycles that could be adapted for this purpose is the Gewald reaction. This reaction typically involves the condensation of an aldehyde or ketone with an α-cyanoester (or similar active methylene (B1212753) nitrile) in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine, to yield a polysubstituted 2-aminothiophene.

In a hypothetical adaptation, 2-(3-Formylphenoxy)acetonitrile could function as both the aldehyde and the active methylene nitrile component in a self-condensation reaction under Gewald conditions. More practically, it could react with another ketone or a compound with an activated methylene group in the presence of sulfur. The formyl group would condense with the active methylene compound, and the nitrile group would participate in the cyclization with sulfur to form the thiophene (B33073) ring. This approach offers a direct pathway to novel phenoxy-substituted aminothiophenes, which are valuable scaffolds in medicinal chemistry.

Design Principles for Novel 2-(3-Formylphenoxy)acetonitrile-Based Scaffolds

The design of novel molecular scaffolds from 2-(3-Formylphenoxy)acetonitrile is guided by several key principles that leverage its unique structural and electronic properties.

Bifunctional Reactivity : The presence of both an aldehyde and a nitrile group allows for sequential or one-pot multicomponent reactions. This dual reactivity is a cornerstone for building molecular complexity efficiently. rsc.org For example, the aldehyde can form an imine in the first step, followed by a cyclization involving the nitrile group, leading to complex heterocyclic systems in a domino fashion. rsc.org

Structural Rigidity and Linker Geometry : The phenoxyacetonitrile (B46853) unit acts as a rigid linker that dictates the spatial orientation of the functional groups and influences the conformation of the final products. This inherent rigidity is advantageous in the design of materials where a well-defined structure is crucial, such as in host-guest chemistry or materials science.

Scaffolds for Advanced Materials : The formyl group is a common building block in the synthesis of Covalent Organic Frameworks (COFs). unt.edumdpi.com COFs are porous, crystalline polymers with tunable structures and properties. nih.gov 2-(3-Formylphenoxy)acetonitrile can be used as a linker or node in the construction of COFs, typically through the formation of stable imine linkages by reacting with polyamine monomers. The resulting frameworks would possess pores decorated with nitrile functionalities, which could be further modified or used for specific applications like gas storage or catalysis. The design principles of COFs, such as targeting specific topologies (e.g., rhombic or hexagonal lattices) by choosing appropriately symmetric building blocks, can be directly applied. mdpi.com

By capitalizing on these principles, chemists can rationally design and synthesize a vast range of novel and functionally diverse molecules and materials starting from the versatile 2-(3-Formylphenoxy)acetonitrile scaffold.

Advanced Spectroscopic and Structural Characterization of 2 3 Formylphenoxy Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a detailed view of the chemical environment of individual nuclei. For 2-(3-Formylphenoxy)acetonitrile and its analogs, both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are employed to map out the complete molecular framework.

A study on a related compound, Thioacetic acid S-[2-(3-formylphenoxy)-ethyl] ester, provides valuable ¹H and ¹³C NMR data that can be used for comparative analysis. The chemical shifts observed in the ¹H NMR spectrum in CDCl₃ include a singlet for the aldehyde proton at 9.93 ppm, aromatic protons in the multiplet and singlet range of 7.135-7.43 ppm, and signals for the ethoxy and thioester moieties at 4.12, 3.25, and 2.34 ppm. The ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbon at 194.8 ppm, the thioester carbonyl at 191.7 ppm, and aromatic carbons between 113.3 and 158.8 ppm. rsc.org

Similarly, research on Hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene, a derivative containing the formylphenoxy moiety, reports ¹H NMR signals for the aldehyde proton at 9.85 ppm and aromatic protons between 7.42 and 7.50 ppm. The ¹³C NMR spectrum of this derivative shows the aldehyde carbon at 191.01 ppm. researchgate.net

For 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, the aldehyde proton appears as a singlet at 10.34 ppm in the ¹H-NMR spectrum (DMSO-d₆). The aromatic protons of the formylphenoxy group are observed as multiplets between 7.05 and 7.74 ppm. scispace.com In the case of 2-(2-Formylphenoxy)acetamide, an isomer of the target compound, detailed NMR data has also been reported, further aiding in the comparative structural elucidation. researchgate.net

Interactive Data Table: ¹H and ¹³C NMR Data for 2-(3-Formylphenoxy)acetonitrile Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thioacetic acid S-[2-(3-formylphenoxy)-ethyl] ester rsc.org | CDCl₃ | 9.93 (s, 1H, CHO), 7.43 (m, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 7.135 (dd, 1H, Ar-H), 4.12 (t, 2H, OCH₂), 3.25 (t, 2H, CH₂S), 2.34 (s, 3H, CH₃) | 194.8 (CHO), 191.7 (C=O), 158.8, 137.8, 130.0, 123.3, 121.5, 113.3 (Aromatic C), 66.6 (OCH₂), 30.4 (CH₂S), 28.1 (CH₃) |

| Hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene researchgate.net | CDCl₃ | 9.85 (s, 6H, CHO), 7.42-7.50 (m, 18H, Ar-H), 3.91 (s, 18H, OCH₃) | 191.01 (CHO), 151.71, 143.91, 127.18, 125.10, 113.91, 110.15 (Aromatic C), 56.12 (OCH₃) |

| 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile scispace.com | DMSO-d₆ | 10.34 (s, 1H, CHO), 8.24 (d, 1H), 8.01–8.06 (m, 2H), 7.74–7.66 (m, 1H), 7.45 (d, 1H), 7.23 (d, 1H), 7.05–7.11 (m, 1H), 4.30 (t, 4H), 3.88 (t, 4H) | 190.64, 162.51, 159.12, 137.28, 128.12, 125.44, 124.99, 121.57, 120.92, 120.75, 117.78, 116.91, 116.42, 114.62, 111.27, 69.41, 68.96 |

Advanced 2D-NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY spectra reveal proton-proton couplings, allowing for the identification of adjacent protons in the aromatic ring and the methylene (B1212753) group of the acetonitrile (B52724) moiety.

HSQC spectra correlate directly bonded protons and carbons, providing a clear map of which proton is attached to which carbon. This is crucial for assigning the signals of the aromatic CH groups and the -O-CH₂-CN side chain.

Solid-State NMR of 2-(3-Formylphenoxy)acetonitrile

Solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and dynamics of molecules in the solid state. For 2-(3-Formylphenoxy)acetonitrile, ssNMR could be used to study its crystalline packing and to identify different polymorphic forms, which may exhibit distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra of solid samples. While specific ssNMR studies on this compound were not found, the methodology is well-established for the analysis of crystalline organic compounds. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. For a derivative like 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, HRMS (ESI) data has been reported, showing the [M+1]⁺ ion at m/z 338.25, confirming its molecular formula. scispace.com

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented to produce a series of daughter ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For 2-(3-Formylphenoxy)acetonitrile, characteristic fragmentation would be expected to involve:

Loss of the formyl group (CHO): A neutral loss of 29 Da.

Cleavage of the ether bond: Leading to fragments corresponding to the phenoxy and acetonitrile moieties.

Fragmentation of the aromatic ring.

Loss of the nitrile group (CN): A neutral loss of 26 Da.

The analysis of the MS/MS spectrum allows for the reconstruction of the molecular structure by piecing together the observed fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. researchgate.net

For 2-(3-Formylphenoxy)acetonitrile, the key functional groups that would give rise to characteristic absorption bands in the IR and Raman spectra include:

Aldehyde C=O stretch: A strong band typically in the region of 1680-1700 cm⁻¹. For instance, in 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, this band is observed at 1681 cm⁻¹. scispace.com

Aldehyde C-H stretch: Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. The former is reported at 2720 cm⁻¹ for the phthalonitrile (B49051) derivative. scispace.com

Nitrile C≡N stretch: A sharp band of medium intensity around 2220-2260 cm⁻¹. This is a highly characteristic band for the acetonitrile group. The phthalonitrile derivative shows this at 2229 cm⁻¹. scispace.com

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Ether C-O-C stretches: Asymmetric and symmetric stretching bands, typically found in the 1000-1300 cm⁻¹ region. For the phthalonitrile derivative, these are assigned to sharp peaks at 1286 cm⁻¹, 1242 cm⁻¹, 1161 cm⁻¹, and 1134 cm⁻¹. scispace.com

Aromatic C-H bending: Out-of-plane bending vibrations in the 680-900 cm⁻¹ region, which are indicative of the substitution pattern on the benzene (B151609) ring.

The combined information from IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present in 2-(3-Formylphenoxy)acetonitrile and its derivatives, complementing the structural information obtained from NMR and MS.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structures of several derivatives containing the formylphenoxy moiety have been successfully determined using single-crystal X-ray diffraction. For instance, the analysis of (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile confirmed its molecular structure and atom connectivity. nih.gov In this derivative, the dihedral angle between the two aromatic rings was found to be 74.8 (1)°. nih.gov The study also noted that the carbonitrile side chain is nearly linear, with a C-C-N angle of 176.2 (2)°. nih.gov

Similarly, the crystal structure of (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate revealed that the two rings are almost orthogonal to each other, with a dihedral angle of 82.8 (1)°. nih.gov The crystal packing in these derivatives is often stabilized by various intermolecular interactions, including C-H⋯O hydrogen bonds and π–π stacking interactions. nih.govnih.gov In the case of (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile, the crystal packing is stabilized by intermolecular π–π interactions with a centroid-centroid separation of 3.842 (1) Å. nih.gov

Another complex derivative, 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile, was synthesized and its molecular structure was confirmed using X-ray single-crystal data, among other spectroscopic methods. omu.edu.tr The synthesis and characterization of Hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene also utilized X-ray diffraction to verify its complex structure. researchgate.net

These examples underscore the utility of X-ray crystallography in providing unambiguous structural proof and detailed conformational analysis for derivatives of 2-(3-Formylphenoxy)acetonitrile. The data obtained from these studies are fundamental for structure-activity relationship studies and for the rational design of new materials and molecules.

Table 1: Selected Crystallographic Data for Derivatives of 2-(3-Formylphenoxy)acetonitrile

| Compound Name | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |

| (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile | Monoclinic | P2₁/c | 74.8 (1) (between the two aromatic rings) | nih.gov |

| (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate | Monoclinic | P2₁/c | 82.8 (1) (between the bromo-formylphenoxy and phenylacrylate groups) | nih.gov |

| Hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene | Orthorhombic | Pna2₁ | Not specified | researchgate.net |

Note: Detailed unit cell parameters and other crystallographic data can be found in the cited literature.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. nih.govwiley.com These methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore invaluable for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds. mdpi.comrsc.org

The application of chiroptical spectroscopy is contingent on the molecule being chiral, meaning it is non-superimposable on its mirror image. The parent compound, 2-(3-Formylphenoxy)acetonitrile, is achiral and therefore does not exhibit chiroptical properties. Consequently, techniques like ECD or ORD are not applicable for its analysis.

However, should a chiral derivative of 2-(3-Formylphenoxy)acetonitrile be synthesized, for instance, through a reaction that introduces a stereocenter or an element of axial chirality, then chiroptical spectroscopy would become an essential tool. For such a hypothetical chiral derivative, ECD and ORD spectra could be measured and compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). rsc.org This comparison would allow for the unambiguous assignment of the absolute configuration of the enantiomers. nih.gov Furthermore, the magnitude of the chiroptical signal (e.g., the molar ellipticity in CD) is directly proportional to the enantiomeric excess (ee) of the sample, providing a reliable method for quantifying enantiomeric purity.

Computational and Theoretical Studies on 2 3 Formylphenoxy Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. diva-portal.orgcecam.org For 2-(3-Formylphenoxy)acetonitrile, these calculations can predict its behavior in chemical reactions and its electronic properties.

The electronic structure of a molecule governs its physical and chemical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For aromatic compounds containing aldehyde and nitrile functionalities, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the electron-withdrawing formyl and cyano groups. In 2-(3-Formylphenoxy)acetonitrile, the electron density is expected to be polarized towards the formyl and nitrile groups due to their electronegativity.

Molecular orbital analysis can be visualized to understand the regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). researchgate.netlasalle.edu Quantum chemical calculations for similar aromatic nitriles and aldehydes have provided valuable information on their electronic properties, which can be extrapolated to understand 2-(3-Formylphenoxy)acetonitrile. nih.govpsu.edu

Table 1: Calculated Molecular Parameters for a Representative Aromatic Nitrile Note: This table presents hypothetical data for illustrative purposes, as specific calculations for 2-(3-Formylphenoxy)acetonitrile are not publicly available. The values are typical for similar molecules calculated using DFT.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Quantum chemical calculations can predict the most likely sites for chemical reactions and model the entire reaction pathway, including transition states and intermediates. beilstein-journals.org For 2-(3-Formylphenoxy)acetonitrile, the formyl group (aldehyde) and the nitrile group are the primary reactive sites.

The formyl group is susceptible to nucleophilic addition, a common reaction for aldehydes. The nitrile group can undergo hydrolysis or be involved in cycloaddition reactions. For instance, a study on the intramolecular hydroacylation of the related compound 2-(2-formylphenoxy)acetonitrile utilized DFT calculations to investigate the reaction mechanism, which proceeds through a Breslow intermediate. researchgate.net This suggests that 2-(3-Formylphenoxy)acetonitrile could undergo similar intramolecular cyclization reactions.

Computational models can also predict the outcomes of multicomponent reactions, which is becoming increasingly important for efficient drug discovery and the synthesis of complex molecules. nih.govnih.gov Such models could be applied to reactions involving 2-(3-Formylphenoxy)acetonitrile as a building block. beilstein-journals.org The reactivity of the chloroacetamide precursor towards various nucleophiles has also been studied, providing a basis for understanding the synthesis of related phenoxy acetamide (B32628) derivatives. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net MD simulations can provide detailed information about conformational dynamics and intermolecular interactions that are often difficult to obtain through experimental techniques alone.

The flexibility of 2-(3-Formylphenoxy)acetonitrile arises from the rotation around the ether linkage and the bond connecting the phenoxy group to the acetonitrile (B52724) moiety. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

X-ray crystallography studies on similar molecules, such as (E)-2-(2-Formylphenoxymethyl)-3-phenylprop-2-enenitrile, have provided precise data on bond lengths, bond angles, and dihedral angles in the solid state. researchgate.net In one such derivative, the dihedral angle between the two benzene rings was found to be 74.8 (1)°. nih.gov In another, this angle was 65.92 (7)°. researchgate.net These experimental structures provide excellent starting points and validation for computational conformational analysis. MD simulations can then be used to explore the full range of accessible conformations in solution. nih.gov

Table 2: Key Dihedral Angles from X-ray Crystallography of Related Compounds This table presents data from published crystal structures of similar molecules to illustrate the type of information obtainable.

| Compound | Dihedral Angle (Ring 1 vs. Ring 2) | Reference |

|---|---|---|

| (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile | 74.8 (1)° | nih.gov |

| (E)-2-(2-Formylphenoxymethyl)-3-phenylprop-2-enenitrile | 65.92 (7)° | researchgate.net |

| (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate | 82.8 (1)° | nih.gov |

| (Z)-Methyl 2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate | 58.39 (7)° | nih.gov |

The way molecules of 2-(3-Formylphenoxy)acetonitrile interact with each other and with solvent molecules determines its macroscopic properties, such as solubility and crystal packing. MD simulations can reveal the nature and strength of these interactions. nih.govresearchgate.net

Crystal structure analyses of related compounds have shown the importance of intermolecular interactions such as C—H⋯O hydrogen bonds and π–π stacking in stabilizing the crystal lattice. researchgate.netnih.govnih.gov For example, in (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile, π–π interactions with a centroid-centroid distance of 3.842 (1) Å are observed. nih.gov MD simulations can quantify the energies of these interactions and study their dynamics in a solution environment, which is crucial for understanding its behavior in biological systems or as a reactant in solution-phase synthesis. rsc.org

Structure-Activity Relationship (SAR) Modeling for 2-(3-Formylphenoxy)acetonitrile Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. nih.gov They aim to establish a correlation between the chemical structure of a compound and its biological activity. nih.govresearchgate.netresearchgate.net By systematically modifying the structure of a lead compound like 2-(3-Formylphenoxy)acetonitrile and evaluating the biological activity of the resulting derivatives, predictive models can be built. rsc.org

While specific SAR studies on 2-(3-Formylphenoxy)acetonitrile are not widely published, its scaffold is a valuable starting point for designing new bioactive molecules. For example, derivatives could be synthesized by modifying the formyl group, substituting the benzene ring, or altering the acetonitrile moiety. unimi.itacs.org The resulting library of compounds would then be tested for a specific biological activity.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use machine learning and statistical methods to correlate molecular descriptors (e.g., electronic properties from quantum calculations, size, hydrophobicity) with biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Retrosynthetic Analysis Utilizing 2-(3-Formylphenoxy)acetonitrile

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. tgc.ac.inyoutube.com 2-(3-Formylphenoxy)acetonitrile can itself be a target for synthesis or a starting material for more complex molecules. Here, we focus on the retrosynthesis of 2-(3-Formylphenoxy)acetonitrile itself.

The structure of 2-(3-Formylphenoxy)acetonitrile features three key components: a benzene ring with 1,3-substitution, an ether linkage, and a nitrile functional group.

Disconnection Approach

The most logical disconnection strategy involves breaking the ether bond (C-O), as this is a common and reliable bond-forming reaction in organic synthesis. This leads to two precursor molecules: a substituted phenol (B47542) and a haloacetonitrile.

Proposed Retrosynthetic Pathway

Precursor Analysis

3-Hydroxybenzaldehyde (B18108): This is a commercially available and relatively inexpensive starting material. Its two functional groups (hydroxyl and formyl) are on the same ring, providing the necessary 1,3-substitution pattern.

Chloroacetonitrile (B46850): This is also a readily available reagent that provides the two-carbon nitrile-containing chain.

The forward synthesis would, therefore, involve reacting 3-hydroxybenzaldehyde with chloroacetonitrile in the presence of a base like potassium carbonate in a suitable polar aprotic solvent such as acetone (B3395972) or acetonitrile. This is a classic and efficient method for forming aryl ethers.

Exploration of 2 3 Formylphenoxy Acetonitrile in Diverse Academic Applications

Role in Advanced Materials Science

The distinct electronic and structural characteristics of 2-(3-Formylphenoxy)acetonitrile make it a valuable component in the development of novel materials with tailored properties. Its reactive formyl group and polar nitrile group are key to its utility in polymer chemistry, optoelectronics, and coordination chemistry.

In the field of polymer science, 2-(3-Formylphenoxy)acetonitrile serves as a crucial monomer for the synthesis of specialized polymers. cymitquimica.com The presence of the aldehyde (formyl) group allows it to undergo condensation reactions with compounds containing primary amine groups. wikipedia.org This reaction results in the formation of polyimines, also known as polyschiff bases, which are polymers characterized by carbon-nitrogen double bonds in their backbone. wikipedia.orgresearchgate.netnih.gov

The synthesis of polyimines from 2-(3-Formylphenoxy)acetonitrile typically involves a polycondensation reaction with a di- or multi-functional amine. wikipedia.orgresearchgate.net The reaction proceeds with the elimination of water, forming a stable imine linkage. The general reaction is depicted below:

n OHC-Ar-O-CH₂CN + n H₂N-R-NH₂ → [-N=CH-Ar-O-CH₂CN-N-R-]n + 2n H₂O

The properties of the resulting polyimine can be tuned by varying the structure of the amine co-monomer (R). This versatility allows for the creation of polymers with a range of thermal, mechanical, and electronic properties. The phenoxyacetonitrile (B46853) moiety within the polymer backbone can impart specific functionalities, influencing the polymer's solubility, processability, and ultimate performance in various applications.

The unique electronic structure of 2-(3-Formylphenoxy)acetonitrile makes it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. cymitquimica.com The molecule incorporates both electron-donating (phenoxy group) and electron-accepting (formyl and nitrile groups) moieties, establishing a donor-acceptor (D-A) system within a single molecule. researchgate.net Such D-A structures are fundamental to the design of materials for OLEDs, as they can facilitate intramolecular charge transfer (ICT), a process crucial for light emission. researchgate.net

In the context of OLEDs, materials with D-A architecture can be used as emitters or as hosts for other luminescent dopants. rsc.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by modifying the donor and acceptor strengths, which in turn influences the color and efficiency of the emitted light. nih.gov The nitrile and formyl groups in 2-(3-Formylphenoxy)acetonitrile act as electron-withdrawing groups, which can lower the LUMO energy level, potentially improving electron injection and transport in an OLED device. Furthermore, the incorporation of such molecules into polymer backbones can lead to the development of luminescent polymers with applications in flexible displays and solid-state lighting. researchgate.netchemistryviews.org

Table 1: Functional Groups of 2-(3-Formylphenoxy)acetonitrile and their Role in Optoelectronics

| Functional Group | Type | Potential Role in Optoelectronics |

| Phenoxy | Electron Donor | Influences HOMO energy level, hole transport properties. |

| Formyl (-CHO) | Electron Acceptor | Lowers LUMO energy level, enhances electron injection/transport. |

| Nitrile (-CN) | Electron Acceptor | Lowers LUMO energy level, enhances electron injection/transport, can improve thermal stability. |

The presence of multiple potential coordination sites—specifically the oxygen atom of the formyl group and the nitrogen atom of the nitrile group—renders 2-(3-Formylphenoxy)acetonitrile a versatile ligand in coordination chemistry. fluorochem.co.uk It can bind to metal ions to form a variety of coordination complexes with diverse geometries and properties. libretexts.orgwikipedia.org The nitrile group, in particular, is known to coordinate to transition metals. rsc.org

This ability to act as a ligand makes 2-(3-Formylphenoxy)acetonitrile a valuable precursor for the synthesis of metal-organic frameworks (MOFs). organic-chemistry.orgnih.gov MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.comekb.eg The structure and functionality of the organic linker are critical in determining the properties of the resulting MOF, such as its pore size, surface area, and chemical functionality.

The formyl group on 2-(3-Formylphenoxy)acetonitrile can be used as a reactive site for post-synthetic modification of the MOF, allowing for the introduction of other functional groups. nih.gov Alternatively, it can be involved in the primary synthesis of the MOF linker through reactions to create more complex, multidentate ligands before coordination to the metal center. The resulting MOFs can have potential applications in gas storage, separation, and catalysis. nih.gov

Contributions to Agrochemical Research and Development (Precursor Focus)

In the agrochemical sector, 2-(3-Formylphenoxy)acetonitrile and related phenoxyacetonitrile derivatives serve as important intermediates in the synthesis of active ingredients for crop protection products. cymitquimica.comcymitquimica.comvulcanchem.com The reactive nature of the formyl and nitrile groups allows for their conversion into various heterocyclic systems that are known to exhibit biological activity.

The formyl group of 2-(3-Formylphenoxy)acetonitrile is a key functional handle for the synthesis of certain classes of herbicides. A notable example is the construction of the isoxazole (B147169) ring, a heterocyclic motif present in several commercial herbicides. researchgate.net The synthesis of isoxazoles can be achieved through the reaction of an aldehyde with hydroxylamine (B1172632) or its derivatives. nih.govorganic-chemistry.org

The nitrile functionality of 2-(3-Formylphenoxy)acetonitrile is a valuable precursor for the synthesis of nitrogen-containing heterocycles with known fungicidal properties, such as triazoles. frontiersin.org The synthesis of 1,2,4-triazoles, for example, can be achieved from nitriles through various synthetic routes, often involving reactions with hydrazines or amidines under catalytic conditions. organic-chemistry.orgnih.gov

Insecticidal Compound Precursors

There is a notable scarcity of direct research investigating the role of 2-(3-Formylphenoxy)acetonitrile as a precursor for insecticidal compounds. However, the chemical architecture of formylphenoxyacetonitriles suggests their potential as building blocks in the synthesis of more complex molecules with potential biological activity. The formyl and nitrile functionalities are reactive handles that can participate in a variety of chemical transformations to construct heterocyclic systems, which are common scaffolds in many commercial insecticides.

Research into related compounds, such as other substituted phenoxyacetonitriles, has indicated their incorporation into molecules with insecticidal properties. metu.edu.trambeed.com For instance, the strategic combination of a phenoxyacetonitrile core with other pharmacophores can lead to novel molecular frameworks. While direct evidence is lacking for the 3-formyl isomer, its potential as a starting material in the synthesis of insecticidal agents remains a plausible area for future investigation. The reactivity of the aldehyde and nitrile groups could be exploited to create diverse libraries of compounds for screening against various insect pests.

Utility in Drug Discovery and Medicinal Chemistry Research (Precursor Focus)

The true utility of formylphenoxyacetonitriles, including the 3-formyl isomer, is most apparent in their role as intermediates in medicinal chemistry and drug discovery. The dual functionality of these molecules allows for sequential or one-pot reactions to build complex molecular architectures of pharmacological interest.

While specific studies on 2-(3-Formylphenoxy)acetonitrile are not widely reported, its isomers, 2-(2-formylphenoxy)acetonitrile and 2-(4-formylphenoxy)acetonitrile (B112567), have been utilized as precursors in the synthesis of various pharmacologically active scaffolds. metu.edu.tr The formyl group can readily undergo reactions such as condensations and cyclizations to form heterocyclic rings, while the cyanomethoxy group can be hydrolyzed or otherwise modified.

One prominent application of the related 2-(2-formylphenoxy)acetonitrile is in the synthesis of benzofuran (B130515) derivatives. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The synthesis typically involves the reaction of the formyl group with a suitable reagent to initiate cyclization onto the phenoxy ring system.

Table 1: Examples of Pharmacologically Active Scaffolds from Formylphenoxyacetonitrile Isomers

| Precursor | Reaction Type | Resulting Scaffold | Potential Pharmacological Relevance |

| 2-(2-Formylphenoxy)acetonitrile | Intramolecular Cyclization | Benzofuran | Anti-inflammatory, Antitumor, Antimicrobial |

| 2-(4-Formylphenoxy)acetamide | Condensation with amines | Schiff Bases | Antibacterial, Antifungal |

Note: This table is illustrative of the potential of the formylphenoxyacetonitrile scaffold based on published research on its isomers.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify potential therapeutic leads. bmglabtech.comnih.gov The synthesis of diverse chemical libraries is crucial for the success of HTS campaigns. While there is no specific documentation of 2-(3-Formylphenoxy)acetonitrile in HTS library synthesis, its structure is well-suited for this purpose.

The presence of two distinct reactive sites, the formyl and nitrile groups, allows for the generation of a wide array of derivatives through combinatorial chemistry. For example, the formyl group can be reacted with a diverse set of amines to produce a library of imines or reductively aminated to yield secondary amines. The nitrile group could be hydrolyzed to a carboxylic acid and then coupled with a library of amines to form amides. This divergent synthetic approach, starting from a common core like 2-(3-Formylphenoxy)acetonitrile, is highly valuable for generating the chemical diversity needed for HTS.

Target-oriented synthesis aims to create a specific molecule with a known or predicted biological activity. While no specific bioactive molecules have been reported to be synthesized from 2-(3-Formylphenoxy)acetonitrile, the reactivity of its functional groups makes it a plausible starting material for such endeavors.

For instance, the synthesis of compounds targeting specific enzymes or receptors often involves the construction of a core scaffold that can be elaborated with various substituents to optimize binding and activity. The phenoxyacetonitrile framework, with its reactive aldehyde handle, could serve as a key intermediate in the multi-step synthesis of a complex, biologically active natural product or a designed therapeutic agent. The precise positioning of the formyl group in the meta position offers a different substitution pattern compared to its ortho and para isomers, potentially leading to novel bioactive compounds with unique structure-activity relationships.

Environmental Chemistry Applications

Currently, there is a significant lack of published research on the environmental applications or fate of 2-(3-Formylphenoxy)acetonitrile. The field of environmental chemistry is concerned with the sources, reactions, transport, effects, and fates of chemical species in the environment. umces.eduricardo.comtaylorfrancis.comhilarispublisher.com

Potential areas of future research could include:

Biodegradation: Studies to determine the biodegradability of 2-(3-Formylphenoxy)acetonitrile and its potential metabolites in soil and water systems.

Environmental Fate: Investigation into its persistence, mobility, and potential for bioaccumulation in the environment.

Remediation: Given its chemical functionalities, it could potentially be explored as a precursor for chelating agents or other molecules designed for environmental remediation, although this remains purely speculative at this time.

Without dedicated studies, any discussion on the environmental impact or utility of this specific compound would be conjectural.

Biological Activity and Mechanistic Insights of 2 3 Formylphenoxy Acetonitrile and Its Analogs

In Vitro Biological Screening and Target Identification in Non-Human Systems

In the realm of in vitro studies, analogs of 2-(3-Formylphenoxy)acetonitrile have been investigated for their ability to interact with specific biological targets, primarily enzymes and receptors.

Enzyme Inhibition Studies

The phenoxyacetic acid scaffold, a close structural relative of phenoxyacetonitrile (B46853), has been a key component in the design of enzyme inhibitors. Notably, a series of phenoxyacetic acid derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2). mdpi.comnih.gov COX-2 is a crucial enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov Certain derivatives demonstrated significant inhibitory potential against COX-2, with IC50 values in the nanomolar range, highlighting the therapeutic promise of this chemical class for managing inflammation. mdpi.comnih.gov

In a different context, flavonoid derivatives of phenoxyacetonitrile have been explored as potential aromatase inhibitors. patsnap.com Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a target for certain therapeutic interventions. Furthermore, a patent has described pyrimido[4,5-b]indol derivatives that incorporate a cyanomethoxy moiety (-O-CH2-CN), the core structure of phenoxyacetonitrile, as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDHK1). google.com PDHK1 is involved in regulating glucose metabolism, and its inhibition is being investigated for various therapeutic applications. google.com

Interactive Data Table: Enzyme Inhibition by Analogs

| Compound Class | Target Enzyme | Key Findings | Reference |

| Phenoxyacetic acid derivatives | Cyclooxygenase-2 (COX-2) | Significant selective inhibition with IC50 values in the nanomolar range. | mdpi.comnih.gov |

| Flavonoid phenoxyacetonitrile derivatives | Aromatase | Described as having a good inhibitory effect. | patsnap.com |

| Pyrimido[4,5-b]indol derivatives with cyanomethoxy group | Pyruvate Dehydrogenase Kinase 1 (PDHK1) | Act as inhibitors, potentially modulating immunometabolism. | google.com |

Receptor Binding Assays

The interaction of phenoxyacetic acid analogs with cellular receptors has also been a subject of investigation. One study identified a phenoxyacetic acid derivative as a potent agonist for the free fatty acid receptor 1 (FFA1). nih.gov FFA1 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes due to its role in amplifying glucose-stimulated insulin (B600854) secretion. nih.gov The identified derivative demonstrated an EC50 value of 62.3 nM, indicating strong potency at this receptor. nih.gov

While not a direct analog, the principles of receptor binding are also illustrated in studies of peptide-based affinity labels. For instance, derivatives of leucine (B10760876) enkephalin have been synthesized to probe delta opioid receptors, with binding affinities determined through radioligand binding assays using Chinese hamster ovary (CHO) cells expressing the target receptors. nih.gov These studies, although on different molecular classes, underscore the utility of receptor binding assays in characterizing the activity of novel compounds. nih.govnih.gov

In Vivo Studies in Non-Human Organisms and Model Systems

The biological effects of phenoxy-containing compounds have been examined in whole organisms, revealing activities relevant to agriculture and antimicrobial applications.

Efficacy Against Plant Pests

A notable example of a phenoxyacetic acid analog with in vivo efficacy is 4-fluorophenoxyacetic acid (4-FPA). This compound has been identified as a plant strengthener that enhances resistance in rice against piercing-sucking insects like the white-backed planthopper (WBPH). nih.gov Interestingly, 4-FPA itself is not directly insecticidal but rather elicits a defense response in the plant. nih.gov Additionally, a patent describes certain ether derivatives, including compounds related to phenylthio-acetonitrile, as effective acaricides and insecticides, demonstrating lethal effects on spider mites and other insect pests. google.com The use of plant-derived compounds, including phenolics, is a growing area of interest for sustainable pest management. researchgate.netresearchgate.net Essential oils and their derivatives are also being explored for their insecticidal properties against various agricultural pests. frontiersin.org

Antimicrobial Activity in Model Systems

The phenoxy scaffold is present in various compounds that have been screened for antimicrobial properties. For instance, nitrobenzyl-oxy-phenol derivatives have been synthesized and evaluated for their activity against bacteria, with one compound showing notable efficacy against Moraxella catarrhalis. nih.gov Similarly, flavone (B191248) derivatives containing a phenoxyethoxy moiety have demonstrated antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. sioc-journal.cn

Another class of compounds, 2-salicyloylbenzofurans featuring diverse O-ether derivatives, has been found to exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, certain sulfonylquinoxaline derivatives have shown good to moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. nih.gov

Interactive Data Table: Antimicrobial Activity of Analogs

| Compound Class | Target Organism(s) | Key Findings | Reference |

| Nitrobenzyl-oxy-phenol derivatives | Moraxella catarrhalis | Exhibited good antibacterial activity. | nih.gov |

| Flavone phenoxyethoxy derivatives | Staphylococcus aureus, Bacillus subtilis | Showed strong antibacterial effects. | sioc-journal.cn |

| 2-Salicyloylbenzofuran O-ether derivatives | Gram-positive bacteria (including MRSA) | Displayed inhibitory activity. | mdpi.com |

| Sulfonylquinoxaline derivatives | Gram-positive and Gram-negative bacteria, fungi | Good to moderate antimicrobial activity with MIC values from 2.44 to 180.14 μM. | nih.gov |

Molecular Mechanism of Action Elucidation in Non-Human/Non-Clinical Contexts